2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
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Overview
Description
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a methyl group attached to the oxazole ring, as well as an acetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is plausible that, like other similar compounds, it interacts with its targets causing changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
It is known that similar compounds have diverse biological activities .
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can be achieved through a multicomponent condensation reaction. One approach involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . This method allows for the efficient synthesis of the target compound with high yield and purity.
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Comparison with Similar Compounds
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can be compared with other similar compounds, such as:
2-methoxyphenylacetic acid: This compound features a methoxy group attached to a phenyl ring and an acetic acid moiety, but lacks the oxazole ring.
4-methoxyphenylacetic acid: Similar to 2-methoxyphenylacetic acid, this compound has a methoxy group attached to the para position of the phenyl ring.
Vanillylmandelic acid: This compound contains a methoxyphenyl group and an acetic acid moiety, but also features a hydroxyl group.
The unique combination of the oxazole ring, methoxyphenyl group, and acetic acid moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCQPKXTTTWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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